Product packaging for 5-Bromo-3-iodopyridin-2(1H)-one(Cat. No.:CAS No. 381233-75-6)

5-Bromo-3-iodopyridin-2(1H)-one

Cat. No.: B1280731
CAS No.: 381233-75-6
M. Wt: 299.89 g/mol
InChI Key: WAUPPDAXWKLNNU-UHFFFAOYSA-N
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Description

5-Bromo-3-iodopyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H3BrINO and its molecular weight is 299.89 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrINO B1280731 5-Bromo-3-iodopyridin-2(1H)-one CAS No. 381233-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUPPDAXWKLNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476059
Record name 5-Bromo-3-iodopyridin-2(1H)-one
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Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381233-75-6
Record name 5-Bromo-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodopyridin-2-ol
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Significance and Context Within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and functional materials. Pyridinone scaffolds, in particular, are core structures in many biologically active molecules. 5-Bromo-3-iodopyridin-2(1H)-one holds a special place within this class due to its dual halogenation. The presence of both a bromine and an iodine atom on the pyridinone ring provides chemists with a platform for selective and sequential chemical modifications. This bifunctionality allows for the introduction of various functional groups at specific positions, enabling the construction of diverse and complex molecular architectures.

The compound's importance is underscored by its role as a precursor in the synthesis of a variety of heterocyclic systems. For instance, it is a key intermediate in the preparation of pyrrolo[2,3-b]pyridines, a class of compounds with demonstrated biological activities. The strategic placement of the halogen atoms facilitates a range of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Unique Structural Attributes and Their Implications for Chemical Reactivity

The chemical behavior of 5-Bromo-3-iodopyridin-2(1H)-one is dictated by the interplay of its structural components: the pyridin-2(1H)-one core and the bromo and iodo substituents.

The pyridin-2(1H)-one moiety can exist in two tautomeric forms: the keto form (pyridin-2(1H)-one) and the enol form (2-hydroxypyridine). This tautomerism can influence the compound's reactivity, with the keto form being more prevalent.

The most prominent feature of this molecule is the presence of two different halogen atoms at positions 3 and 5. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds have different bond energies and polarizabilities, leading to differential reactivity. The C-I bond is generally more reactive and susceptible to cleavage in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for selective functionalization at the 3-position while leaving the C-Br bond intact for subsequent transformations. This orthogonal reactivity is a significant advantage in multi-step syntheses.

The electronic effects of the halogen substituents also play a crucial role. Both bromine and iodine are electron-withdrawing groups, which deactivates the pyridine (B92270) ring towards electrophilic substitution. However, they can direct incoming electrophiles to specific positions. The iodine atom, in particular, can act as a directing group in certain palladium-catalyzed reactions, facilitating functionalization at otherwise less accessible positions.

Chemical Properties of this compound

PropertyValue
CAS Number 381233-75-6
Molecular Formula C₅H₃BrINO
Molecular Weight 299.89 g/mol
Melting Point 226-227°C
Boiling Point 316.3 °C

This data is compiled from publicly available chemical information. myskinrecipes.comsigmaaldrich.com

Overview of Research Trajectories and Applications

Sequential Halogenation Strategies for Pyridine (B92270) Ring Functionalization

Bromination Followed by Iodination Protocols

A common approach involves the initial bromination of a pyridine precursor, followed by iodination. This strategy leverages the directing effects of the existing substituents to achieve the desired 3,5-dihalo substitution pattern. The bromination of 2-aminopyridine (B139424), for instance, can be achieved using reagents like N-bromosuccinimide (NBS). ijssst.inforesearchgate.net Subsequent iodination of the resulting 2-amino-5-bromopyridine (B118841) is then carried out to introduce the iodine atom at the C3 position. ijssst.info

Direct Iodination of Brominated Precursors

The direct iodination of a brominated pyridine derivative is a key step in many synthetic routes. For example, 5-bromo-2-hydroxypyridine (B85227) can be directly iodinated to yield this compound. guidechem.com Similarly, the iodination of 2-amino-5-bromopyridine is a crucial transformation in a multi-step synthesis of the target compound. ijssst.infoguidechem.com Reagents such as N-iodosuccinimide (NIS) or a combination of potassium iodate (B108269) and iodine in an acidic medium are often employed for this purpose. ijssst.infoguidechem.com The reaction conditions, including temperature and the stoichiometry of the iodinating agent, are critical for maximizing yield and minimizing the formation of polyhalogenated byproducts.

Precursor-Based Synthetic Pathways

Synthesis from 2-Aminopyridine Derivatives

A widely utilized precursor is 2-aminopyridine. ijssst.info The synthesis typically begins with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. ijssst.infoguidechem.comorgsyn.org This intermediate is then subjected to iodination to produce 2-amino-5-bromo-3-iodopyridine (B1270907). ijssst.infoguidechem.com The final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by hydrolysis, to yield the desired this compound. guidechem.com This multi-step process allows for the controlled introduction of the halogen atoms and the final functional group.

A notable synthesis starts with dissolving 2-amino-5-bromopyridine in a mixture of acetic acid and water. guidechem.com Concentrated sulfuric acid is added, followed by the periodic addition of an acid hydrate (B1144303) and iodine at 80°C. guidechem.com This process yields 2-amino-5-bromo-3-iodopyridine with a 76% yield. guidechem.com The subsequent diazotization of this intermediate using sodium nitrite (B80452) in concentrated sulfuric acid affords this compound in nearly quantitative yield. guidechem.com

PrecursorReagentsIntermediateYield
2-Amino-5-bromopyridine1. Acetic acid, Water, H₂SO₄, Acid hydrate, Iodine 2. H₂SO₄, NaNO₂2-Amino-5-bromo-3-iodopyridine76% (for iodination step)
2-Amino-5-bromo-3-iodopyridineH₂SO₄, NaNO₂This compound>99%

Iodination of 5-Bromo-2-hydroxypyridine

An alternative and more direct route involves the iodination of 5-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-bromo-2(1H)-pyridone). guidechem.com This method bypasses the need for the diazotization step required when starting from 2-aminopyridine derivatives.

In a typical procedure, 5-bromo-2-hydroxypyridine is treated with N-iodosuccinimide (NIS) in acetonitrile (B52724) at room temperature, followed by refluxing. guidechem.com This one-step process provides this compound in good yield. guidechem.com

PrecursorReagentsProductYield
5-Bromo-2-hydroxypyridineN-iodosuccinimide, AcetonitrileThis compound87%

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of reagents, solvent, temperature, and reaction time.

For the synthesis of the precursor 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine, a study focused on optimizing the bromination and iodination steps. ijssst.inforesearchgate.net In the bromination step, using N-bromosuccinimide (NBS) in acetone (B3395972) at 10°C for a short duration led to a 95.0% yield of 2-amino-5-bromopyridine. ijssst.info For the subsequent iodination, the optimal conditions were found to be a reaction temperature of 100°C for 1.5 hours, using a 1:1.2 molar ratio of potassium iodate (KIO₃) to potassium iodide (KI), which resulted in a 73.7% yield of 2-amino-5-bromo-3-iodopyridine. ijssst.info The study also highlighted the feasibility of recycling materials from the iodination step, making the process more commercially viable for large-scale production. ijssst.inforesearchgate.net

The control of temperature is particularly important in halogenation reactions to prevent the formation of over-halogenated products. For instance, in the bromination of 3-iodopyridin-2(1H)-one, maintaining a low temperature of -10 to -5°C helps to achieve selective bromination at the 5-position with high purity.

Solvent and Temperature Effects on Reaction Efficiency

The selection of appropriate solvents and the control of reaction temperature are critical for maximizing the yield and purity of this compound.

For the bromination step , polar aprotic solvents like acetone or acetonitrile are preferred. These solvents are effective in stabilizing the reaction intermediates, which in turn enhances the selective mono-bromination of the pyridinone ring. Operating at a low temperature, specifically around -10°C, is crucial to minimize the formation of dihalogenated byproducts. For instance, the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetone at 10°C has been shown to be effective. ijssst.info

In the subsequent iodination step , the reaction conditions are adjusted to facilitate the introduction of the iodine atom. A common method involves the use of aqueous sulfuric acid at an elevated temperature of 100°C. This environment accelerates the in-situ generation of iodine. ijssst.info Alternatively, solvents such as dimethylformamide (DMF) or acetic acid can be employed to improve the solubility of the aromatic substrate. One synthetic route describes dissolving 2-amino-5-bromopyridine in a mixture of acetic acid and water, followed by the addition of concentrated sulfuric acid and heating to 80°C for the iodination reaction.

Table 1: Solvent and Temperature Effects on Halogenation

Halogenation Step Preferred Solvents Optimal Temperature Effect
Bromination Acetone, Acetonitrile -10°C Minimizes dihalogenated byproducts and enhances mono-bromination.
Iodination Aqueous Sulfuric Acid, Acetic Acid/Water 80-100°C Accelerates iodine generation and improves substrate solubility.

Stoichiometric Control and Its Role in Minimizing Dihalogenated Byproducts

Careful control of the stoichiometric ratio of reactants is paramount to prevent the formation of undesirable di- and polyhalogenated products.

During bromination, using an excess of the brominating agent, such as NBS, can lead to over-bromination. ijssst.info Therefore, maintaining a precise molar ratio between the substrate and the brominating agent is essential. For the iodination step, limiting the amount of the iodinating agent is a key strategy to prevent over-iodination. It is recommended to use approximately 1.2 equivalents of the iodine source to ensure the desired mono-iodination occurs without significant side reactions. In one documented procedure for the synthesis of 2-amino-5-bromo-3-iodopyridine, periodic additions of smaller amounts of the iodinating reagents (an acid hydrate and iodine) were made to the reaction mixture to control the reaction.

Industrial Scale-Up Considerations and Challenges

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges. One of the primary concerns is the effective control of side reactions, such as the formation of 2-amino-3,5-dibromopyridine (B40352) during the bromination of 2-aminopyridine. ijssst.info Inefficient control of these side reactions can lead to cumbersome and costly purification processes, which are not ideal for large-scale production. ijssst.infogoogle.com

Another significant challenge is the separation of the final product from unreacted starting materials and byproducts. google.com For large-scale commercial production, it is crucial to develop processes that are not only high-yielding but also economically viable. This includes optimizing reaction conditions to maximize the conversion of starting materials and implementing efficient purification techniques. ijssst.info Verifying the feasibility of recycling materials during the iodization process is a key step toward making the synthesis commercially viable for large-scale production. ijssst.info

Regioselectivity Issues and Solutions in Halogenation

Achieving the correct placement of the bromine and iodine atoms on the pyridinone ring is a central challenge in the synthesis of this compound.

Prevention of Over-iodination through Stoichiometric Control

As previously mentioned, a primary strategy to ensure the desired regioselectivity and prevent the addition of multiple iodine atoms is the strict control of the stoichiometry of the iodinating agent. By limiting the iodine source to around 1.2 equivalents, the reaction can be guided towards the formation of the mono-iodinated product. The reaction between potassium iodide and potassium iodate in a strongly acidic environment leads to the rapid production of iodine, which then reacts with the substrate. ijssst.info The concentration of the generated iodine has a significant impact on the iodination of the target molecule. ijssst.info

Computational Modeling (DFT/B3LYP) for Electrophilic Site Prediction

Computational chemistry offers powerful tools to predict the most likely sites for electrophilic attack on an aromatic ring, thereby guiding synthetic strategies. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, can be employed to model the electronic structure of the substrate and predict the electrophilic sites. This computational modeling helps in selecting the appropriate reagents and reaction conditions to achieve the desired regioselectivity. By calculating the relative stabilities of the possible intermediates (sigma-complexes), the most favorable reaction pathway can be determined. nih.gov Such predictive methods have shown good accuracy for halogenation reactions. nih.gov

Purification Techniques for Isolated Product

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques for this compound and its precursors include:

Filtration and Washing: The initial solid product can often be collected by filtration. ijssst.info This is typically followed by washing with water and sometimes a sodium thiosulfate (B1220275) solution to remove excess iodine.

Recrystallization: This is a widely used method to obtain a highly pure product. The crude solid is dissolved in a suitable solvent or solvent mixture (e.g., 85% or 90% ethanol) at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out. ijssst.info

Solvent Extraction: In some procedures, the product is dissolved in an organic solvent like ethyl acetate (B1210297), washed with various aqueous solutions (e.g., water, sodium thiosulfate, sodium hydroxide (B78521) solution, and brine), and then isolated by evaporating the solvent.

Column Chromatography: For laboratory-scale synthesis or when high purity is essential, column chromatography can be used to separate the desired product from closely related impurities. ijssst.info However, this method is often considered unsuitable for industrial-scale production due to its cost and complexity. google.com

The purity of the final product is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ijssst.info

Table 2: Summary of Purification Techniques

Technique Description Application
Filtration and Washing Solid product is separated from the reaction mixture and washed with appropriate liquids. ijssst.info Initial isolation of the crude product. ijssst.info
Recrystallization The compound is dissolved in a hot solvent and crystallized upon cooling to remove impurities. ijssst.info To obtain a product with high purity. ijssst.info
Solvent Extraction The product is selectively dissolved in a solvent to separate it from other components. Purification by partitioning between immiscible liquids.
Column Chromatography The product is separated from impurities based on differential adsorption on a solid phase. ijssst.info High-purity separation, mainly for laboratory scale. ijssst.infogoogle.com

Recrystallization Methodologies for Impurity Removal

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent system. For this compound and its precursors, solvent mixtures, particularly those containing ethanol (B145695) and water, have proven effective.

Detailed research findings indicate that specific impurities, such as dibrominated byproducts, can be efficiently removed using this method. For instance, during the synthesis of the precursor 2-amino-5-bromo-3-iodopyridine, a major impurity identified is 2-amino-3,5-dibromopyridine. ijssst.info The purification of this precursor is often accomplished by recrystallization from an alcohol-water mixture. In one study, using 85% ethanol for recrystallization yielded the product with a purity of 98.5%. ijssst.info Another method specifies using 75-95% ethanol for the recrystallization of the precursor 2-amino-5-bromopyridine. google.com The principle relies on the target compound being sparingly soluble in the cold solvent mixture, while the impurities remain dissolved, allowing for separation via filtration. The selection of the solvent ratio is crucial for maximizing yield and purity.

CompoundImpurity RemovedSolvent SystemPurity AchievedReference
This compoundDibrominated impuritiesEthanol/Water (85:15)>95%
2-Amino-5-bromo-3-iodopyridine2-Amino-3,5-dibromopyridine85% Alcohol98.5% ijssst.info
2-Amino-5-bromopyridineUnspecified90% Ethanol97.0% ijssst.info
2-Amino-5-bromopyridineUnspecified75-95% Ethanol99.0% google.com

This table summarizes various recrystallization methods used for the purification of this compound and its key precursors, highlighting the solvent systems and the resulting purity levels.

Chromatographic Separation (e.g., Flash Chromatography) for High Purity Isolation

For achieving exceptionally high purity, particularly for applications in medicinal chemistry, chromatographic methods such as flash chromatography are indispensable. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent mixture). nih.govflash-chromatography.com

Flash chromatography is particularly effective for isolating this compound from complex reaction mixtures. Research indicates that a mobile phase consisting of 30% ethyl acetate in heptane (B126788) is successful for the high-purity isolation of the title compound. The polarity of the solvent system is a key parameter that is optimized to achieve baseline separation between the target compound and any remaining impurities or side-products. For related pyridinone structures, similar systems such as cyclohexane/ethyl acetate gradients on a silica gel column have been employed. nih.gov The purification of isomers like 3-amino-5-bromo-2-iodopyridine has also been successfully performed using flash chromatography with an ethyl acetate/heptane gradient, demonstrating the robustness of this method for separating closely related halogenated pyridines. nih.gov

CompoundStationary PhaseMobile PhaseTechniqueReference
This compoundSilica Gel30% Ethyl Acetate / HeptaneFlash Chromatography
3-Amino-5-bromo-2-iodopyridineSilica Gel0-50% Ethyl Acetate / Heptane (gradient)Flash Chromatography nih.gov
2-(Benzyloxy)-3-bromo-5-nitropyridineSilica GelCyclohexane / Ethyl Acetate (100:0 to 5:95)Column Chromatography nih.gov
2-Amino-3,5-dibromopyridineSilica GelPetroleum Ether / Ethyl Acetate (10:1)Column Chromatography ijssst.info

This table presents data on chromatographic methods used for the purification of this compound and related compounds, detailing the stationary and mobile phases used.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes this compound susceptible to nucleophilic attack. These reactions typically involve the displacement of one of the halogen atoms by a nucleophile.

Halogen Displacement with Various Functional Groups

The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective displacement of the iodine atom. The C–I bond is generally more reactive towards nucleophilic substitution than the C–Br bond due to its lower bond dissociation energy. This allows for the selective introduction of various functional groups at the 3-position of the pyridinone ring.

Common nucleophiles that can displace the iodo group include alkoxides and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 5-bromo-3-methoxypyridin-2(1H)-one, while reaction with an amine could introduce a substituted amino group at the 3-position. The bromine atom, being less reactive, typically remains intact under these conditions, allowing for further functionalization in subsequent steps.

Reagents and Conditions for Substitution Pathways

The selective displacement of the iodo group in this compound is typically achieved under controlled reaction conditions. Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed in polar aprotic solvents to facilitate the substitution. The choice of solvent and temperature can influence the rate and selectivity of the reaction. For example, conducting the reaction at a moderate temperature helps to ensure the selective displacement of the more labile iodo group while preserving the bromo substituent.

Table 1: Reagents and Conditions for Nucleophilic Substitution

NucleophileReagentSolventProduct (Expected)
MethoxideSodium MethoxidePolar Aprotic (e.g., DMF, THF)5-Bromo-3-methoxypyridin-2(1H)-one
AminePrimary or Secondary AminePolar Aprotic (e.g., DMF, THF)5-Bromo-3-(substituted amino)pyridin-2(1H)-one

This table presents expected outcomes based on general principles of nucleophilic aromatic substitution.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C–I and C–Br bonds is a key feature that can be exploited to achieve selective and sequential couplings.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. libretexts.org In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling at the 3-position. This enables the introduction of a wide range of aryl and vinyl substituents.

By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and base, it is possible to achieve high yields of the mono-arylated or mono-vinylated product, leaving the bromine atom available for subsequent transformations. rsc.org This stepwise functionalization is a significant advantage in the synthesis of complex molecules.

Sonogashira Coupling and Other Palladium-Catalyzed Processes

The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed transformation applicable to this compound. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction can be directed to the more reactive C-I bond, allowing for the introduction of an alkynyl group at the 3-position. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

Other palladium-catalyzed reactions, such as the Heck coupling (reaction with an alkene) and Buchwald-Hartwig amination (reaction with an amine), can also be employed to functionalize this compound. The principles of differential reactivity between the C-I and C-Br bonds generally apply to these reactions as well, providing a versatile platform for the synthesis of a diverse array of substituted pyridinones.

Catalytic Systems, Ligand Effects, and Reaction Conditions

The success of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the catalytic system employed. The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and the nature of the ligand are critical factors that influence the efficiency and selectivity of the reaction. libretexts.orgmdpi.com

Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine (B1218219) ligands, such as XPhos, are often effective in promoting the cross-coupling of challenging substrates. nih.gov The choice of ligand can also influence the regioselectivity of the reaction, in some cases enabling coupling at the less reactive C-Br position. nih.gov

Reaction Conditions: The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve the desired outcome. Common bases used in Suzuki-Miyaura couplings include sodium carbonate and potassium carbonate, while Sonogashira couplings often employ amine bases. wikipedia.org The solvent can also have a significant impact on the reaction, with polar aprotic solvents like THF and DMF being commonly used. In some cases, microwave irradiation can be used to accelerate the reaction and improve yields. rsc.org

Table 2: Catalytic Systems for Cross-Coupling Reactions

Coupling ReactionPalladium PrecursorLigand (Example)Base (Example)Solvent (Example)
Suzuki-MiyauraPd(OAc)₂XPhosK₂CO₃THF
SonogashiraPdCl₂(PPh₃)₂-Et₃NDMF

This table provides illustrative examples of catalytic systems. Optimal conditions may vary depending on the specific substrates and desired products.

Oxidation and Reduction Pathways

The presence of electron-withdrawing halogen atoms and the pyridinone ring system influences the susceptibility of this compound to oxidation and reduction processes. These reactions can lead to a variety of derivatives, depending on the nature of the reagents and the reaction conditions employed.

Common Oxidizing Agents and Resulting Derivatives

The oxidation of this compound can be achieved using various oxidizing agents, potentially leading to the formation of N-oxides or other oxidized derivatives. While specific experimental data on the oxidation of this exact compound is limited in publicly available literature, general principles of pyridine and pyridinone chemistry suggest potential outcomes.

Common oxidizing agents that could be employed include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO₄). nih.govorganic-chemistry.org The reaction with m-CPBA typically leads to the formation of N-oxides in pyridine derivatives. organic-chemistry.org In the case of this compound, oxidation would likely yield the corresponding N-oxide, 5-bromo-3-iodo-2-oxo-1,2-dihydropyridine 1-oxide. The reaction proceeds through an electrophilic attack of the peroxy acid on the nitrogen atom of the pyridine ring.

Potassium permanganate is a strong oxidizing agent that can lead to more extensive oxidation, potentially including ring-opening under harsh conditions. nih.gov However, under controlled conditions, it might also yield the N-oxide. The specific product would depend on factors such as temperature, solvent, and stoichiometry of the reactants.

Table 1: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product
meta-Chloroperoxybenzoic acid (m-CPBA)5-Bromo-3-iodo-2-oxo-1,2-dihydropyridine 1-oxide
Potassium permanganate (KMnO₄)5-Bromo-3-iodo-2-oxo-1,2-dihydropyridine 1-oxide or ring-opened products

Reducing Agents and Transformation Products

The reduction of this compound can be accomplished using various reducing agents, which can selectively target different functionalities within the molecule. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov

Sodium borohydride is a milder reducing agent that typically reduces ketones and aldehydes. libretexts.org In the context of this compound, which exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, NaBH₄ would likely reduce the keto group of the pyridinone ring to a hydroxyl group, leading to the formation of 5-bromo-3-iodopyridin-2-ol. nih.govmasterorganicchemistry.com It is less likely to affect the carbon-halogen bonds under standard conditions.

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups, including amides and esters. nih.gov Its reaction with this compound could potentially lead to the reduction of the pyridinone ring and/or the cleavage of the carbon-halogen bonds. The specific products would be highly dependent on the reaction conditions. Catalytic hydrogenation using reagents like hydrogen gas with a palladium catalyst could also be employed for the reduction of the pyridine ring.

Table 2: Potential Reduction Products of this compound

Reducing AgentPotential Product(s)
Sodium borohydride (NaBH₄)5-Bromo-3-iodopyridin-2-ol
Lithium aluminum hydride (LiAlH₄)5-Bromo-3-iodopyridin-2-ol, dehalogenated products, or further reduced pyridine ring
Catalytic Hydrogenation (e.g., H₂/Pd)Reduced pyridine ring derivatives

Reaction Mechanism Elucidation

The reactivity of this compound is intricately linked to the electronic and steric effects of its halogen substituents. These atoms play a crucial role in enhancing the molecule's reactivity and directing the course of its chemical transformations.

Role of Bromine and Iodine Atoms in Enhancing Reactivity

The presence of both bromine and iodine atoms significantly influences the electron distribution within the pyridine ring, making it more susceptible to certain reactions. Both halogens are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.com However, their ability to act as leaving groups is paramount to the compound's utility in cross-coupling reactions.

The key difference between bromine and iodine lies in their bond strengths with carbon and their polarizability. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This difference in bond energy is a critical factor in the selective reactivity of the two halogen atoms. In reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions, the C-I bond will react preferentially over the C-Br bond. nih.govrsc.org This differential reactivity allows for sequential functionalization of the molecule.

Electrophilic and Coupling Partner Roles in Chemical Transformations

This compound can act as both an electrophile and a coupling partner in various chemical transformations.

As an electrophile , the carbon atoms attached to the halogens are electron-deficient and can be attacked by nucleophiles. The greater polarizability and weaker bond strength of the C-I bond make the carbon at the 3-position a more reactive electrophilic site for nucleophilic substitution compared to the carbon at the 5-position.

In its role as a coupling partner , particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the differential reactivity of the C-I and C-Br bonds is exploited. nih.govrsc.org The oxidative addition of the palladium catalyst to the C-I bond is kinetically favored over the C-Br bond. rsc.org This allows for selective coupling at the 3-position while leaving the bromine atom at the 5-position intact for subsequent transformations. This regioselectivity is a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives. rsc.orgresearchgate.net The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.govacs.org

Applications of 5 Bromo 3 Iodopyridin 2 1h One in Advanced Organic Synthesis

Versatile Building Block in Complex Molecule Synthesis

The unique substitution pattern of 5-Bromo-3-iodopyridin-2(1H)-one offers chemists a platform for creating complex molecules with a high degree of control. The presence of electronically distinct and regiochemically defined reaction sites—the nucleophilic nitrogen, and the electrophilic carbons attached to iodine and bromine—allows for a programmed sequence of reactions.

The pyridone core itself is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. nih.gov The ability to introduce substituents at specific positions is therefore of great interest. For instance, N-alkylation can be readily achieved, followed by selective cross-coupling reactions at the C3 (iodo) and C5 (bromo) positions. This stepwise approach is critical in the total synthesis of natural products or in the generation of libraries of compounds for drug discovery, where precise control over the substitution pattern is necessary to establish structure-activity relationships.

The general strategy often involves the initial, more facile reaction at the C-I bond, followed by a subsequent transformation at the more resilient C-Br bond. This hierarchy in reactivity is a cornerstone of its utility.

Synthesis of Heterocyclic Compounds

This compound is an excellent starting material for the synthesis of a variety of fused heterocyclic compounds. researchgate.netmdpi.comnih.govlongdom.org The installed functional groups can participate in intramolecular cyclization reactions to build new rings onto the pyridine (B92270) core.

For example, after a Sonogashira coupling at the C3 position with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group), an intramolecular cyclization can be triggered to form furo[2,3-c]pyridines or pyrrolo[2,3-c]pyridines, respectively. Subsequently, the bromine at the C5 position remains available for further functionalization, adding another layer of molecular complexity. This approach allows for the rapid assembly of polycyclic systems that are of interest in materials science and medicinal chemistry. nih.govmdpi.com

Table 1: Examples of Fused Heterocycles from Pyridinone Intermediates

Starting Material AnalogueReaction SequenceResulting Heterocycle
3-Iodopyridin-2-one derivative1. Sonogashira coupling with a propargyl alcohol. 2. Intramolecular cyclization.Furo[2,3-c]pyridine
3-Iodopyridin-2-one derivative1. Suzuki coupling with a boronic acid containing an amino group. 2. Intramolecular condensation.Pyrido[2,3-d]pyrimidine
5-Bromopyridin-2-one derivative1. Buchwald-Hartwig amination with an ortho-haloaniline. 2. Intramolecular C-H activation/cyclization.Carboline derivative

Precursor for Functionalized Pyridine Derivatives

Halogenated pyridines are well-established precursors for a wide array of functionalized derivatives, primarily through transition-metal-catalyzed cross-coupling reactions. whiterose.ac.ukdntb.gov.uaresearchgate.net The 5-bromo-3-iodo-pyridin-2(1H)-one molecule is particularly useful due to the predictable and selective reactivity of its halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. rsc.org

This allows for the selective introduction of a substituent at the 3-position while leaving the 5-bromo group intact for a subsequent, different coupling reaction. This sequential functionalization provides access to a vast range of tri-substituted pyridin-2-one derivatives with complete regiochemical control, a task that can be challenging using other synthetic approaches. nih.gov For instance, an aryl group can be introduced at C3 via a Suzuki reaction, followed by the introduction of an alkyl, alkynyl, or another aryl group at C5.

Table 2: Sequential Functionalization of Dihalopyridine Analogues

Reaction at C3 (Iodo)Reaction at C5 (Bromo)Final Product Type
Suzuki Coupling (Arylboronic acid)Sonogashira Coupling (Terminal alkyne)3-Aryl-5-alkynyl-pyridin-2-one
Heck Reaction (Alkene)Buchwald-Hartwig Amination (Amine)3-Alkenyl-5-amino-pyridin-2-one
Stille Coupling (Organostannane)Suzuki Coupling (Heteroarylboronic acid)3-Alkyl/Aryl-5-heteroaryl-pyridin-2-one

Formation of Biaryl Compounds through Coupling Reactions

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to advanced materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation, and this compound is an ideal substrate. illinois.edunih.gov

The higher reactivity of the C-I bond allows for a selective initial Suzuki coupling with an arylboronic acid at the C3 position. rsc.org The resulting 5-bromo-3-arylpyridin-2(1H)-one is itself a valuable intermediate that can then undergo a second Suzuki coupling with a different arylboronic acid. This powerful one-pot or stepwise approach enables the synthesis of unsymmetrical biaryl-containing pyridones. Such motifs are of significant interest in medicinal chemistry, where they can act as mimics of peptide bonds or interact with biological targets. nih.govmdpi.comresearchgate.net

The reaction conditions for these selective couplings are well-established, typically employing a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to ensure high selectivity and yield for each step.

Role of 5 Bromo 3 Iodopyridin 2 1h One in Medicinal Chemistry and Drug Discovery Research

Utilization as a Pharmaceutical Intermediate

5-Bromo-3-iodopyridin-2(1H)-one serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its value lies in the differential reactivity of the carbon-bromine and carbon-iodine bonds, which allows for selective, sequential chemical modifications. This feature enables chemists to introduce various functional groups at specific positions on the pyridine (B92270) ring, a common structural motif in many approved drugs.

The compound's utility as an intermediate is highlighted in the production of complex heterocyclic structures. For instance, it is a key starting material for creating substituted pyridines that are integral to the core of numerous drug candidates. The ability to precisely control the introduction of substituents is paramount in optimizing a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Precursor in the Synthesis of Potential Drug Candidates and Therapeutic Agents

The role of this compound extends beyond that of a simple intermediate; it is a direct precursor in the synthesis of novel therapeutic agents. Its bifunctional nature, with both an electrophilic iodine and a less reactive bromine, allows for participation in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the molecular complexity of drug candidates.

Research has demonstrated its application in generating libraries of compounds for high-throughput screening, a process that rapidly identifies potential drug leads. By systematically modifying the pyridinone scaffold, scientists can explore a vast chemical space to discover molecules with desired biological activities.

Application in the Development of Bioactive Molecules and Pharmaceuticals

The development of new bioactive molecules and pharmaceuticals heavily relies on the availability of versatile chemical building blocks like this compound. The term "bioactive" refers to a molecule that has a specific biological effect on a living organism, and this compound serves as a foundational element for constructing such molecules.

Its application spans various therapeutic areas due to the prevalence of the pyridine ring in medicinal chemistry. The strategic incorporation of bromine and iodine atoms not only facilitates diverse chemical transformations but can also enhance the biological activity of the final compound. For example, halogen atoms can influence a molecule's ability to bind to its biological target and can improve its metabolic stability.

Synthesis of Specific Pharmacological Agents (e.g., Tyrosine Kinase Inhibitors)

A significant application of this compound is in the synthesis of targeted therapies, most notably tyrosine kinase inhibitors. ijssst.info Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and other diseases. nih.gov Consequently, inhibitors of these enzymes are a major focus of modern drug development. nih.gov

The synthesis of certain tyrosine kinase inhibitors utilizes intermediates derived from this compound. The pyridinone core can serve as a scaffold to which other chemical moieties are attached, ultimately forming a molecule that can fit into the active site of a specific tyrosine kinase and block its activity. For instance, related bromo-iodopyridine structures are documented as key intermediates in the synthesis of potent tyrosine kinase inhibitors. ijssst.info The ability to functionalize the pyridinone ring at two distinct positions is instrumental in achieving the high degree of structural specificity required for effective and selective enzyme inhibition.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 5-bromo-3-iodopyridin-2(1H)-one. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For instance, the ¹³C NMR spectrum of 1-iodopropane (B42940) shows three distinct signals, indicating three different carbon environments. docbrown.info The chemical shifts are influenced by the electronegativity of neighboring atoms; for example, in iodoethane, the carbon attached to the iodine atom has a chemical shift of 20.6 ppm, while the methyl carbon is at -1.1 ppm. docbrown.info This principle is applied to assign the carbon signals in this compound, where the carbons attached to bromine, iodine, and the carbonyl group will have characteristic chemical shifts. The keto-enol tautomerism of the pyridinone ring can also be studied, with the keto form often predominating in solvents like DMSO-d₆.

Table 1: Representative ¹H NMR Data for Related Pyridine (B92270) Compounds

CompoundSolventChemical Shift (δ) and Multiplicity
2-Amino-5-bromo-3-iodopyridine (B1270907)CDCl₃8.06 (d, 1H), 7.96 (d, 1H), 4.96 (s, 2H) chemicalbook.com
2-Amino-5-bromopyridine (B118841)DMSO-d68.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H) ijssst.info

This table is for illustrative purposes and shows data for structurally related compounds to infer the expected spectral features of this compound.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular weight of 299.89 g/mol , MS provides the molecular ion peak, confirming its identity. myskinrecipes.comsapphirebioscience.com

The presence of bromine and iodine atoms results in a characteristic isotopic pattern in the mass spectrum. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This leads to a distinctive M, M+2 pattern for fragments containing bromine.

Electron impact (EI) ionization often causes fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides valuable structural information. For halogenated compounds, the loss of halogen atoms is a common fragmentation pathway. libretexts.org In the case of this compound, one would expect to see fragments corresponding to the loss of I•, Br•, CO, and other neutral fragments. The study of fragmentation patterns of related heterocyclic systems, such as N-[2(5H)-thienyliden]amines, shows that fragmentation is significantly influenced by the nature and position of substituents on the ring. arkat-usa.org

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/zNotes
[M]⁺298.84Molecular ion (for ⁷⁹Br)
[M+2]⁺300.84Isotopic peak (for ⁸¹Br)
[M-I]⁺171.95Loss of an iodine radical
[M-Br]⁺219.95Loss of a bromine radical
[M-CO]⁺270.85Loss of carbon monoxide

This table presents predicted values based on the structure and known fragmentation patterns of similar compounds.

X-ray Crystallography for Regioselectivity and Stereochemical Confirmation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including the precise arrangement of atoms and the regioselectivity of a reaction. For this compound, this technique can definitively confirm the positions of the bromine and iodine substituents on the pyridine ring.

In a study of the related compound 3-amino-5-bromo-2-iodo-pyridine, X-ray crystallography confirmed that the iodo substituent is at the 2-position. nih.gov The crystal structure also revealed intermolecular N-H···N hydrogen bonds that link the molecules into chains. nih.gov Similarly, X-ray diffraction analysis of various bromo-derivatives of 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been used to elucidate their solid-state structures. semanticscholar.org For complex molecules like 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, single-crystal X-ray analysis determined the crystal system, space group, and the intricate network of intermolecular interactions that stabilize the crystal lattice. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of non-volatile compounds. A reverse-phase HPLC method can be developed to separate this compound from starting materials, byproducts, and other impurities. sielc.comsielc.com For instance, the purity of 2-amino-5-bromo-3-iodopyridine was determined to be 98.5% using an HPLC system with a C18 column and a mobile phase of acetonitrile (B52724) and water. ijssst.info The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While the pyridinone itself might have limited volatility, GC-MS can be used to analyze more volatile precursors or derivatives. rsc.org The GC component separates the different compounds in a mixture, and the MS component provides mass spectra for each separated compound, allowing for their identification.

Table 3: Chromatographic Methods for the Analysis of Halogenated Pyridines

TechniqueColumnMobile/Carrier PhaseDetectionApplication
HPLCHypersil BDS C18 (5 µm, 250×4.6 mm) ijssst.infoAcetonitrile/Water ijssst.infoUV (245 nm) ijssst.infoPurity determination of 2-amino-5-bromo-3-iodopyridine. ijssst.info
GC-MSVarian GC-MS 3900-2100T rsc.orgHeliumMass SpectrometryAnalysis of reaction mixtures and identification of volatile components. rsc.org

This table provides examples of chromatographic conditions used for related compounds, which can be adapted for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-3-iodopyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of pyridinone derivatives. For example, bromination at the 5-position followed by iodination at the 3-position using N-iodosuccinimide (NIS) under acidic conditions. Reaction temperature (0–25°C) and stoichiometric control of iodine sources are critical to minimize polyhalogenation. Catalytic approaches (e.g., Pd-mediated coupling) may also apply for late-stage modifications .
  • Validation : Cross-referencing synthetic protocols for analogous compounds (e.g., 5-Bromo-2,3-diiodopyridine) suggests that excess iodinating agents reduce byproducts. Confirm purity via HPLC (>95%) and monitor reaction progress using TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., downfield shifts for C-Br and C-I in 13C NMR).
  • IR Spectroscopy : Detect tautomeric equilibria (pyridinone vs. pyridinol forms) via O-H stretches (3200–3500 cm⁻¹) and carbonyl signals (1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns (distinct for Br/I) .

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from light, to prevent decomposition.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do the bromo and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine at C3 undergoes Suzuki-Miyaura coupling more readily than bromine due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~276 kJ/mol). Use Pd(PPh3)4 (2 mol%) with arylboronic acids in THF/Na2CO3 (70°C, 12h) for selective C3 functionalization. Bromine at C5 remains inert under these conditions, enabling sequential derivatization .
  • Data Contradiction : Some protocols suggest microwave-assisted coupling for C-Br activation; validate via controlled experiments .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient positions. The C4 position (para to Br, meta to I) shows the highest Fukui electrophilicity index (f⁻ ≈ 0.15), making it prone to nitration or sulfonation. Solvent effects (PCM models) refine predictions for polar aprotic media .

Q. How does the tautomeric equilibrium between pyridinone and pyridinol forms influence chemical behavior?

  • Methodological Answer : The keto-enol tautomerism affects hydrogen-bonding capacity and solubility. In DMSO-d6, ¹H NMR reveals a 3:1 keto:enol ratio at 25°C. The enol form enhances Brønsted acidity (pKa ~8.2), favoring deprotonation under basic conditions, which alters reactivity in nucleophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.